molecular formula C29H25N3O3S B11636000 (6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11636000
M. Wt: 495.6 g/mol
InChI Key: VAEDYTPQBXYQOS-WPRPLIHDSA-N
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Description

(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidin-7-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the phenyl and dimethylphenoxyethoxy groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the imino group.

    Substitution: The phenyl and dimethylphenoxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of functional groups and the thiazolo[3,2-a]pyrimidin-7-one core make it a versatile compound for various applications.

Properties

Molecular Formula

C29H25N3O3S

Molecular Weight

495.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C29H25N3O3S/c1-19-8-11-24(16-20(19)2)35-15-14-34-23-12-9-21(10-13-23)17-25-27(30)32-26(22-6-4-3-5-7-22)18-36-29(32)31-28(25)33/h3-13,16-18,30H,14-15H2,1-2H3/b25-17-,30-27?

InChI Key

VAEDYTPQBXYQOS-WPRPLIHDSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)C

Origin of Product

United States

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